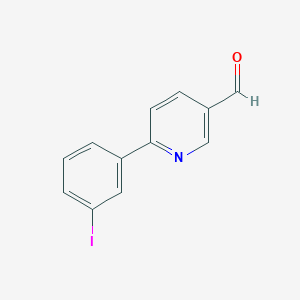
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with an iodo-phenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenyl ring. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 6-(3-Iodo-phenyl)-pyridine-3-carboxylic acid
Reduction: 6-(3-Iodo-phenyl)-pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biological probes or imaging agents due to the presence of the iodine atom, which can be radioactively labeled.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to receptors or enzymes. The presence of the iodine atom can enhance its binding affinity due to halogen bonding interactions. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-phenylacetic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
4-Azido-3-iodo-phenyl derivatives: Used in photoaffinity labeling and biological studies.
Phenyliodine(III) diacetate (PIDA): A hypervalent iodine compound used as an oxidizing agent in organic synthesis
Uniqueness
6-(3-Iodo-phenyl)-pyridine-3-carbaldehyde is unique due to the combination of its pyridine ring, iodo-phenyl group, and aldehyde functional group
Propiedades
Fórmula molecular |
C12H8INO |
|---|---|
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
6-(3-iodophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8INO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H |
Clave InChI |
PUMQGBGKIKUECG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















